molecular formula C18H21N3O3S B3008033 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile CAS No. 894016-79-6

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile

Cat. No.: B3008033
CAS No.: 894016-79-6
M. Wt: 359.44
InChI Key: GMMWQCKIAVTOPB-UHFFFAOYSA-N
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Description

2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is a synthetic indole derivative characterized by a sulfonyl group, an acetonitrile moiety, and an azepane ring substituted at the indole nitrogen. The sulfonyl group enhances electrophilicity, while the azepane ring contributes to conformational flexibility, influencing interactions with biological targets .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c19-9-12-25(23,24)17-13-21(16-8-4-3-7-15(16)17)14-18(22)20-10-5-1-2-6-11-20/h3-4,7-8,13H,1-2,5-6,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMWQCKIAVTOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including an indole moiety and azepane ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S, with a molecular weight of 428.52 g/mol. The structure includes an indole ring, which is known for its diverse biological properties, and a sulfonyl group that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC22H24N4O3S
Molecular Weight428.52 g/mol
CAS NumberNot specified

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems:

  • Enzyme Inhibition : The indole moiety may bind to active sites of enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound might modulate signaling pathways by interacting with various receptors.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have reported that indole derivatives possess anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cytoprotective Effects

In vitro studies have demonstrated cytoprotective effects against chemotherapeutic agents like doxorubicin and cisplatin. Extracts from related compounds have shown increased survival rates in cell lines subjected to cytotoxic stress.

Case Studies

  • Cytotoxicity Studies :
    • A study evaluated the cytoprotective effects of an acetonitrile extract on HEK293 and SHSY5Y cell lines against doxorubicin-induced toxicity. The extract significantly improved cell survival rates from 78.9% (doxorubicin alone) to 112.4% when combined with the extract at 2.5 mg/mL .
  • Mechanistic Insights :
    • Research into related compounds has shown that they can inhibit specific pathways involved in cancer progression, suggesting that this compound may also exhibit similar properties.

Comparison with Similar Compounds

Structural Comparison with Similar Indole Derivatives

Core Structural Features

The target compound shares a common indole-acetonitrile scaffold with several analogs. Key differences lie in substituents at the indole nitrogen and the 3-position:

Compound Name Substituent at N1 3-Position Substituent Molecular Weight Reference ID
Target Compound 2-(Azepan-1-yl)-2-oxoethyl Sulfonyl-acetonitrile 467.58 g/mol
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-chlorophenyl)acetamide 2-(Azepan-1-yl)-2-oxoethyl Thioacetamide-chlorophenyl 498.06 g/mol
2-(4-Methoxy-1H-indol-3-yl)acetonitrile H (unsubstituted) Methoxy 200.22 g/mol
({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile Furan-2-ylmethyl Sulfanyl-acetonitrile 282.35 g/mol

Key Observations :

  • Azepane vs. Other N1 Substituents : The azepane-oxoethyl group (azepan-1-yl-2-oxoethyl) in the target compound provides greater steric bulk and hydrogen-bonding capacity compared to simpler groups like benzyl (e.g., 4f, 4h in ) or furan-methyl .
  • Sulfonyl vs.
Physicochemical Properties
  • Hydrogen Bonding : The sulfonyl group acts as a strong hydrogen-bond acceptor, while the azepane’s carbonyl oxygen enhances solubility in polar solvents. This contrasts with methoxy-substituted analogs (e.g., ), which rely on weaker dipole-dipole interactions.
  • LogP and Solubility : Computational data for the target compound (XLogP ≈ 2.5) suggests moderate lipophilicity, intermediate between the more polar 4-methoxy analog (XLogP ~1.8) and the highly lipophilic furan-methyl derivative (XLogP ~3.1) .

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